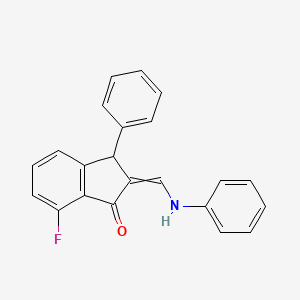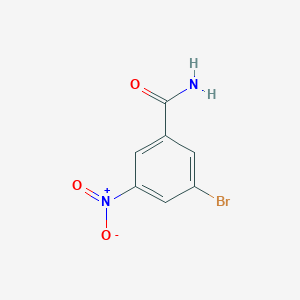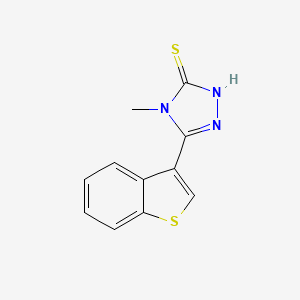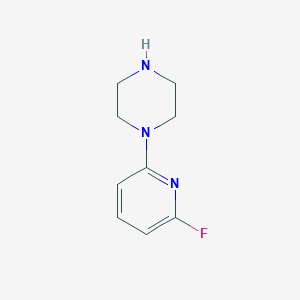
5-bromo-N-propyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives is well-documented in the provided papers. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide is achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, yielding high product percentages . Similarly, the synthesis of 5-(bromomethylene)furan-2(5H)-ones starts from commercially available maleic anhydrides, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . These methods could potentially be adapted for the synthesis of "5-bromo-N-propyl-2-furamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can significantly influence the physical and chemical properties of the compound. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows that the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms differ markedly, which may be due to hybridization effects . This information is relevant for understanding the molecular structure of "5-bromo-N-propyl-2-furamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving furan derivatives. For instance, the enzymatic synthesis of FDCA-based semi-aromatic polyamides involves polycondensation reactions catalyzed by enzymes . Additionally, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide leads to the formation of furo[3,2-c]quinolin-4(5H)-one . These reactions highlight the reactivity of furan derivatives and their potential for forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The thermal properties of FDCA-based semi-aromatic polyamides, for example, are carefully investigated, demonstrating good thermal stability . The solubility of furanic polyamides in organic solvents is attributed to the disrupted hydrogen bonds among amide groups by furan rings . These properties are important for the application of furan derivatives in materials science and could be relevant for "5-bromo-N-propyl-2-furamide".
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
5-bromo-N-propyl-2-furamide belongs to a class of compounds known as "N-mustards", which exhibit notable biological and pharmacological activities. A study by Galešić and Vlahov (1990) analyzed the crystal structure of a closely related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its crystallization in a specific space group and the unique angles formed between furan and benzene rings. This structural insight aids in understanding the compound's biological activities (Galešić & Vlahov, 1990).
Synthesis and Chemical Reactions
Research by Jiang et al. (2014) explored a palladium-catalyzed cyclization process involving bromoacrylamides and isocyanides, leading to the synthesis of 2,5-diimino-furans, which can serve as precursors to compounds like 5-bromo-N-propyl-2-furamide. This synthesis is crucial for developing further applications in medicinal chemistry (Jiang et al., 2014).
Potential Applications in Antimicrobial Treatments
A study by Shridhar et al. (1977) synthesized a series of compounds related to 5-bromo-N-propyl-2-furamide and tested them for antimicrobial activity. This research highlights the potential use of such compounds in developing new antibacterial agents, particularly against various bacteria strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Shridhar et al., 1977).
Use in Polymer Synthesis
The compound's utility extends to the field of polymer science. Abid, Gharbi, and Gandini (2000) demonstrated the use of 2-furamide, a related compound, in synthesizing polyamides through reaction with paraformaldehyde. This study opens avenues for using furamide derivatives in advanced material science applications (Abid, Gharbi, & Gandini, 2000).
Propriétés
IUPAC Name |
5-bromo-N-propylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGYNRETDYFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400348 |
Source


|
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-propyl-2-furamide | |
CAS RN |
544442-03-7 |
Source


|
| Record name | 5-bromo-N-propyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)
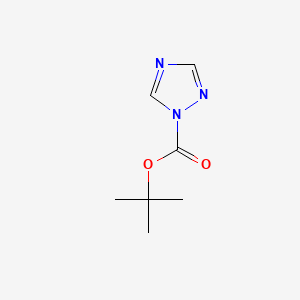

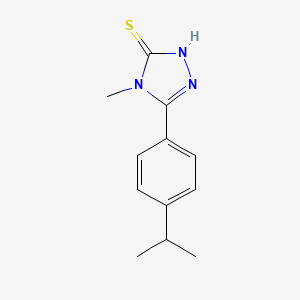
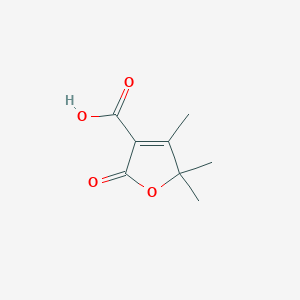
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)
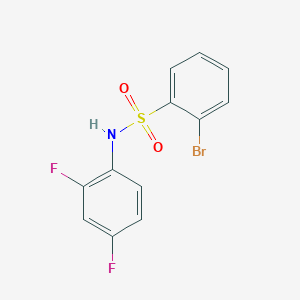
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

